molecular formula C8H9ClO6S3 B1271993 3,5-bis(methylsulfonyl)benzenesulfonyl Chloride CAS No. 849035-99-0

3,5-bis(methylsulfonyl)benzenesulfonyl Chloride

Cat. No.: B1271993
CAS No.: 849035-99-0
M. Wt: 332.8 g/mol
InChI Key: YLMOZIYTYSWBAO-UHFFFAOYSA-N
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Description

3,5-bis(methylsulfonyl)benzenesulfonyl Chloride is a chemical compound with the molecular formula C8H9ClO6S3 and a molecular weight of 332.8 g/mol.

Scientific Research Applications

3,5-bis(methylsulfonyl)benzenesulfonyl Chloride has been extensively studied for its applications in various scientific fields:

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

3,5-bis(methylsulfonyl)benzenesulfonyl Chloride is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it’s important to handle this compound with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .

Preparation Methods

The synthesis of 3,5-bis(methylsulfonyl)benzenesulfonyl Chloride typically involves the sulfonation of 3,5-dimethylbenzenesulfonyl chloride with methylsulfonyl chloride under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve higher yields and efficiency .

Chemical Reactions Analysis

3,5-bis(methylsulfonyl)benzenesulfonyl Chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acids.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which 3,5-bis(methylsulfonyl)benzenesulfonyl Chloride exerts its effects involves the interaction with nucleophiles, leading to the formation of sulfonylated products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

3,5-bis(methylsulfonyl)benzenesulfonyl Chloride can be compared with other similar compounds such as:

    4-(Trifluoromethyl)benzenesulfonyl Chloride: Known for its use in organic synthesis and as a pharmaceutical intermediate.

    3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride: Used as a chiral reagent in enantioselective synthesis.

The uniqueness of this compound lies in its specific reactivity and the types of products it can form, making it valuable for certain specialized applications.

Properties

IUPAC Name

3,5-bis(methylsulfonyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO6S3/c1-16(10,11)6-3-7(17(2,12)13)5-8(4-6)18(9,14)15/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMOZIYTYSWBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375545
Record name 3,5-bis(methylsulfonyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-99-0
Record name 3,5-bis(methylsulfonyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(methylsulfonyl)benzenesulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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